4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide
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Overview
Description
The compound “4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to a 1-methyl-1H-pyrazol-4-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,4-diazepane ring, the sulfonyl group, and the 1-methyl-1H-pyrazol-4-yl group. These groups could potentially influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups (like the sulfonyl group and the 1,4-diazepane ring) would influence its properties .Scientific Research Applications
Heterocyclic Synthesis and Reactivity
Heterocyclic Fused Sulfones as Precursors : Research has explored the synthesis of heterocyclic sulfones, including pyrazole fused analogs, via cycloaddition and subsequent reactions. These compounds are investigated for their potential as intermediates in synthesizing more complex heterocyclic structures, showcasing the versatility of pyrazole-based sulfones in organic synthesis (Chaloner et al., 1992).
1,3-Dipolar Cycloadditions for Optically Pure Cyclopropanes : The use of diazo compounds in cycloaddition reactions with sulfinyl and sulfonyl pyrazolines to synthesize optically pure cyclopropanes has been studied. This research highlights the synthetic utility of sulfonyl groups in constructing cyclopropane rings with potential applications in medicinal chemistry and material science (Cruz Cruz et al., 2009).
Synthesis of Thiophenyl Pyrazoles and Isoxazoles : A green synthetic methodology has been developed for thiophenyl pyrazoles and isoxazoles, which includes 1,3-dipolar cycloaddition. These compounds were evaluated for their antimicrobial activity, demonstrating the potential of pyrazole derivatives in developing new antimicrobial agents (Sowmya et al., 2018).
Chemical Transformations and Potential Applications
Tandem Reactions for Synthesizing Dihydropyrazoles : Research into tandem reactions involving propargyl alcohol and N-sulfonylhydrazone for synthesizing dihydropyrazoles highlights innovative pathways in organic synthesis. These findings contribute to the development of new synthetic methods for constructing complex pyrazole-containing molecules (Zhu et al., 2011).
Synthesis of Alkynylpyrazoles : The regio- and stereo-selective addition of diazomethane to enyne sulfones, leading to alkynylpyrazoles, demonstrates the reactivity of sulfone-modified alkynes. This research offers insights into the construction of alkynylated heterocycles, which could be valuable in the development of new materials and pharmaceuticals (Yoshimatsu et al., 1997).
Mechanism of Action
- The compound primarily targets soluble epoxide hydrolase (sEH), an enzyme involved in arachidonic acid metabolism and other lipid epoxides .
- The sEH-mediated hydrolysis of epoxides diminishes their biological activity .
- By inhibiting sEH, the compound modulates the balance of these lipid mediators, potentially influencing cardiovascular health and inflammatory responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s oral bioavailability depends on its solubility and permeability. It may bind to plasma proteins and distribute to tissues. Hepatic metabolism likely occurs, leading to metabolites. Elimination primarily occurs through urine and feces .
Action Environment
Future Directions
The future directions for this compound would depend on its intended use. If it’s a potential drug, future studies could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical probe or a reagent, future research could explore its utility in various chemical reactions or biological assays .
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)sulfonyl-N,N-diphenyl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-24-18-21(17-23-24)31(29,30)26-14-8-13-25(15-16-26)22(28)27(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,17-18H,8,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCROZAHWAUXNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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